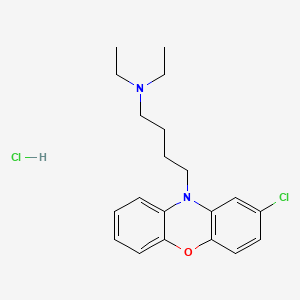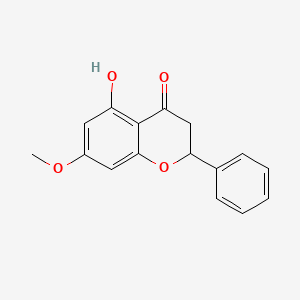
5-Hydroxy-7-methoxyflavanone
Vue d'ensemble
Description
5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a flavonoid isolated from various plant sources . It is an active natural chrysin derivative known to modulate several biological activities . The chemical formula is C18H13F3O5 and the molecular weight is 366.28803 g/mol .
Synthesis Analysis
5-Hydroxy-7-methoxyflavanone (HMF) was isolated from Kaemperia parviflora using the supercritical CO2 fluid extraction method . Optimal conditions of 200 bar of CO2 and 50°C were used for isolation of HMF .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-7-methoxyflavanone includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 41 bonds. There are 28 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 2 aromatic ethers .Chemical Reactions Analysis
The electronic and structural properties of two polymorphic modifications of 5-hydroxy-7-methoxyflavanone were theoretically investigated and compared with experimental crystallographic data . Both structures differ in about 1.5 kJ/mol, but the activation energy of methoxy torsion was greater than 16 kJ/mol .Physical And Chemical Properties Analysis
The electronic and structural properties of two polymorphic modifications of 5-hydroxy-7-methoxyflavanone were theoretically investigated and compared with experimental crystallographic data . Both structures have similar electronic structures but with slight differences in reactivity .Applications De Recherche Scientifique
Adipogenic Suppressor
Pinostrobin has been identified as an adipogenic suppressor in a study . It was found to inhibit adipocyte differentiation when pre-adipocytes from both mice and humans were cultured with pinostrobin at non-toxic concentrations . This resulted in a reduction of cellular lipid droplets, indicating a potential application in the treatment of obesity .
Anti-Leukemic Properties
Research has shown that Pinostrobin has anti-leukemic properties . It was found to reduce cell viability and induce apoptosis in acute leukemia cells via both intrinsic and extrinsic pathways . The study also revealed that Pinostrobin could trigger ataxia-telangiectasia mutated kinase (ATM), resulting in cellular apoptosis .
Antimicrobial Properties
Pinostrobin has been reported to protect against infection by several viruses, bacteria, fungi, and parasites . This suggests its potential use in the development of new antimicrobial agents .
Lipid-Lowering Effects
Pinostrobin has been found to reduce the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is a promising target of lipid-lowering drugs . This suggests its potential use in the treatment of hyperlipidemia .
Uric Acid Regulation
Research has shown that Pinostrobin can reduce high uric acid levels without affecting the normal uric acid levels . This suggests its potential use in the treatment of hyperuricemia .
Melanogenic Activator
In ongoing research exploring natural melanogenic activators, Pinostrobin was found to stimulate effects on tyrosinase activity and cellular melanin production . This suggests its potential use in the treatment of hypopigmentation disorders .
Mécanisme D'action
Target of Action
Pinostrobin has been found to target several proteins and pathways. One of its crucial targets is the ataxia-telangiectasia mutated kinase (ATM), one of the p53 activators that respond to DNA damage-induced apoptosis . It also targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a promising target of lipid-lowering drugs .
Mode of Action
Pinostrobin interacts with its targets to induce various changes. For instance, it reduces the expression of PCSK9 . In the case of ATM, the reduction in miR-181b-5p after Pinostrobin treatment triggers ATM, resulting in cellular apoptosis .
Biochemical Pathways
Pinostrobin affects several biochemical pathways. It has been shown to have diverse antibacterial, anti-fungal, antiviral, and antiparasitic effects . It can inhibit the contraction of intestinal smooth muscle by regulating Ca2+ signaling . It also has anti-inflammatory, antitumor, neuroprotective, and lipid-lowering effects .
Result of Action
The molecular and cellular effects of Pinostrobin’s action are diverse. It reduces cell viability and induces apoptosis in acute leukemia cells via both intrinsic and extrinsic pathways . Furthermore, it has protective effects on the liver, kidney, bone, skin, reproductive system, stomach, and nerves .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pinostrobin. For instance, it absorbs ultraviolet light in the range 270 to 390 nm, which includes most of the wavelength range of UVB and UVA that are harmful to the human body . This suggests that light exposure could potentially affect the stability and efficacy of Pinostrobin.
Safety and Hazards
When handling 5-Hydroxy-7-methoxyflavanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDDOBAOGKRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-7-methoxyflavanone | |
CAS RN |
480-37-5, 75291-74-6 | |
| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 75291-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



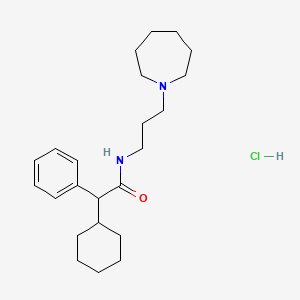
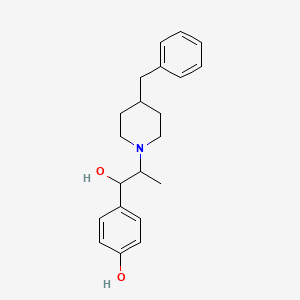
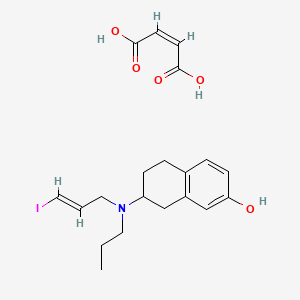


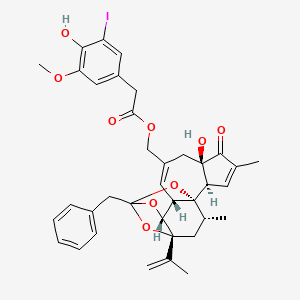
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)

![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)
![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
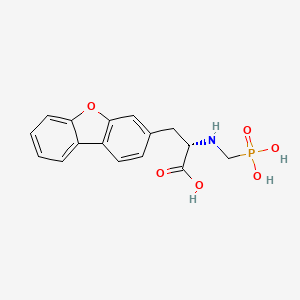
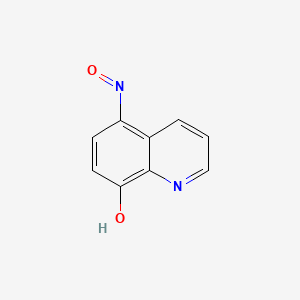
![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)
